molecular formula C7H6N2O4S B2547639 5-(Ethenylsulfonyl)-2-nitropyridine CAS No. 1154397-63-3

5-(Ethenylsulfonyl)-2-nitropyridine

Cat. No. B2547639
CAS RN: 1154397-63-3
M. Wt: 214.2
InChI Key: SPHBFESLIAWSIK-UHFFFAOYSA-N
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Description

5-(Ethenylsulfonyl)-2-nitropyridine is a chemical compound that is derived from pyridine, a heterocyclic aromatic organic compound. It contains a nitro group at the second position and an ethenylsulfonyl group at the fifth position of the pyridine ring. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of 5-(Ethenylsulfonyl)-2-nitropyridine can be inferred from the reactions involving its precursor, 5-nitropyridine-2-sulfonic acid. The substitution reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have been investigated, leading to the formation of various substituted pyridines . Although the specific synthesis of 5-(Ethenylsulfonyl)-2-nitropyridine is not directly mentioned, similar methodologies could potentially be applied to introduce the ethenylsulfonyl group.

Molecular Structure Analysis

The structure of 5-nitropyridine-2-sulfonic acid, a related compound, has been verified by X-ray crystallography . This provides a basis for understanding the molecular structure of 5-(Ethenylsulfonyl)-2-nitropyridine, as X-ray crystallography is a powerful tool for determining the arrangement of atoms within a crystal.

Chemical Reactions Analysis

The chemical reactivity of 5-nitropyridine derivatives is highlighted by their ability to undergo substitution reactions. For instance, 5-nitropyridine-2-sulfonic acid reacts with various nucleophiles, including oxygen and nitrogen nucleophiles, to yield a range of substituted pyridines . The reactivity of the sulfonate group is crucial for these transformations. Additionally, 2,2′-dithiobis(5-nitropyridine) has been used for the activation of thiol groups in cysteine-containing peptides, indicating the potential for 5-nitropyridine derivatives to participate in bioconjugation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Ethenylsulfonyl)-2-nitropyridine can be extrapolated from the properties of related compounds. The nitropyridine moiety is known to influence the electron density and reactivity of the molecule . The presence of the sulfonate group can affect the solubility and acidity of the compound. The ethenyl group could potentially introduce additional reactivity through the double bond, allowing for further chemical modifications.

Scientific Research Applications

Tissue Sulfhydryl Groups

Ellman's reagent, a water-soluble aromatic disulfide, has been synthesized for the determination of sulfhydryl groups in biological materials. This reagent, due to its ability to react with blood, provides evidence for the splitting of disulfide bonds by reduced heme, indicating its usefulness in studying tissue sulfhydryl groups (G. Ellman, 1959).

Peptide Heterodimerization

2,2′-Dithiobis(5-nitropyridine) has shown efficacy as a reagent for the activation of the thiol function of cysteine in peptides, facilitating asymmetric disulfide formation. This reagent's utility in the preparation of de novo designed cytochrome model heterodimeric peptides highlights its importance in peptide synthesis and modification (F. Rabanal, W. DeGrado, P. Dutton, 1996).

Molecular Electronic Device

A molecule containing a nitroamine redox center has been used in a molecular electronic device showing negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1. This demonstrates the potential of nitro-substituted compounds in electronic applications (Chen, Reed, Rawlett, Tour, 1999).

Antimitotic Agents

The study of pyridine derivatives, particularly those containing a nitropyridine moiety, has shown significant antitumor activity in mice. These compounds act as potent antimitotic agents, revealing the potential of nitropyridine derivatives in developing new cancer therapies (C. Temple, G. Rener, W. Waud, P. Noker, 1992).

Substitution Reactions for Pyridine Derivatives

Reactions of 5-nitropyridine-2-sulfonic acid with various nucleophiles have been explored, yielding a range of 2,5-disubstituted pyridines. This study offers a new pathway for synthesizing pyridine derivatives with potential applications in medicinal chemistry and materials science (J. Bakke, I. Sletvold, 2003).

properties

IUPAC Name

5-ethenylsulfonyl-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4S/c1-2-14(12,13)6-3-4-7(8-5-6)9(10)11/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHBFESLIAWSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CN=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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